![molecular formula C7H12O2 B3299155 7-Oxabicyclo[2.2.1]heptan-2-ylmethanol CAS No. 89897-18-7](/img/structure/B3299155.png)
7-Oxabicyclo[2.2.1]heptan-2-ylmethanol
Descripción general
Descripción
7-Oxabicyclo[2.2.1]heptan-2-ylmethanol is a chemical compound with the CAS Number: 89897-18-7 . It has a molecular weight of 128.17 . The IUPAC name for this compound is (7-oxabicyclo[2.2.1]heptan-2-yl)methanol .
Synthesis Analysis
The synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A highly regio- and stereoselective method to construct a broad range of 7-oxabicyclo[2.2.1]heptanes involves a sequential reaction involving gold (I)-catalyzed cycloisomerization of alkynediols and sequential semi-pinacol-type 1,2-alkyl migration .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12O2/c8-4-5-3-6-1-2-7(5)9-6/h5-8H,1-4H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
Investigations have been conducted on the elimination reactions of 7-Oxabicyclo[2.2.1]heptane-2-carboxylates . Additionally, a new monomer, 2‐methylene‐7‐oxabicyclo[2.2.1]heptane (IV) was synthesized via four steps .Physical And Chemical Properties Analysis
This compound has a storage temperature of 4 degrees Celsius . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Norbornanol has been extensively used in scientific research due to its unique chemical and physical properties. It has been used as a solvent for various organic reactions, as a chiral auxiliary for asymmetric synthesis, and as a building block for the synthesis of various organic compounds. Norbornanol has also been used in the study of enzyme-catalyzed reactions, protein-ligand interactions, and drug design.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo[2.2.1]heptan-2-ylmethanol is not fully understood, but it is believed to act as a non-specific inhibitor of various enzymes and proteins. Norbornanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the nervous system. It has also been shown to inhibit the activity of various ion channels, including voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects:
Norbornanol has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter involved in the reward system of the brain. It has also been shown to decrease the activity of the sympathetic nervous system, which is responsible for the fight-or-flight response. Norbornanol has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Norbornanol has several advantages for lab experiments, including its low toxicity, high solubility, and unique chemical properties. However, it also has several limitations, including its low stability under acidic conditions and its potential to form unstable intermediates during chemical reactions. Norbornanol can also be difficult to purify, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 7-Oxabicyclo[2.2.1]heptan-2-ylmethanol in scientific research. One potential area of research is the development of this compound-based drugs for the treatment of various disorders, including inflammation, pain, and neurological disorders. Another area of research is the use of this compound as a chiral auxiliary for asymmetric synthesis, which could lead to the development of new synthetic methods for the production of chiral compounds. Finally, the use of this compound in the study of enzyme-catalyzed reactions and protein-ligand interactions could lead to a better understanding of the mechanisms underlying these processes.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
7-oxabicyclo[2.2.1]heptan-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-5-3-6-1-2-7(5)9-6/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNMKDHFISMVQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89897-18-7 | |
| Record name | {7-oxabicyclo[2.2.1]heptan-2-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,7-Dibromo-2-hydrazinylbenzo[d]thiazole](/img/structure/B3299086.png)
![6-(tert-Butyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3299091.png)

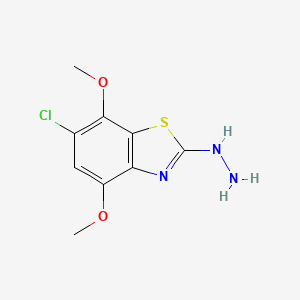
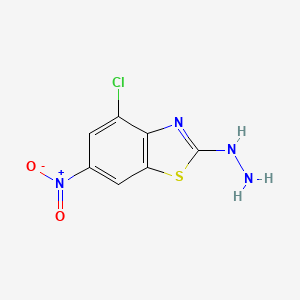

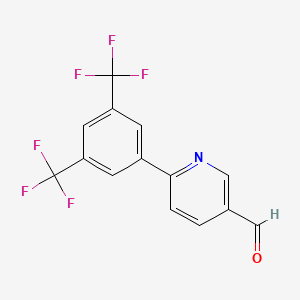
amine](/img/structure/B3299148.png)
![Bicyclo[4.1.0]heptan-7-amine](/img/structure/B3299150.png)

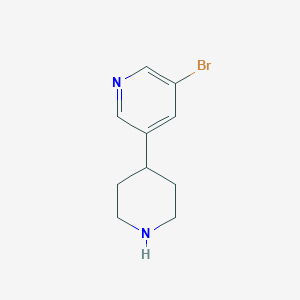
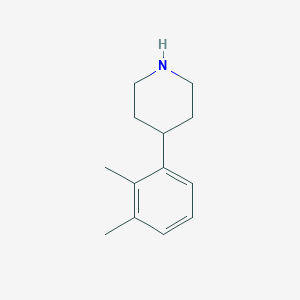
![(Z)-5-chloro-N-(4-ethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3299177.png)